N-(2,6-dimethylquinolin-4-yl)benzamide
Description
N-(2,6-Dimethylquinolin-4-yl)benzamide is a benzamide derivative featuring a quinoline core substituted with methyl groups at the 2- and 6-positions and a benzamide group at the 4-position. For instance, analogous compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) are synthesized via reactions between benzoyl chloride and amines, as described in .
Properties
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-12-8-9-16-15(10-12)17(11-13(2)19-16)20-18(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQDOFDDXBNNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylquinolin-4-yl)benzamide typically involves the condensation of 2,6-dimethylquinoline-4-carboxylic acid with aniline derivatives. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, can be achieved through high-temperature reactions involving carboxylic acids and amines. The use of catalysts such as Lewis acids (e.g., ZrCl4) and ultrasonic irradiation can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylquinolin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of quinoline derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
N-(2,6-dimethylquinolin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(2,6-dimethylquinolin-4-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the quinoline and benzamide moieties .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares N-(2,6-dimethylquinolin-4-yl)benzamide with three structurally related benzamides from the evidence:
Key Observations :
- Quinoline vs. These differences influence solubility, bioavailability, and target binding .
Physicochemical Properties
While direct data for this compound are unavailable, comparisons can be inferred:
- Melting Points: Rip-B melts at 90°C (), whereas pyrimidine dione derivatives () may exhibit higher melting points due to hydrogen-bonding from the dione moiety. The target compound’s melting point is likely influenced by its rigid quinoline core and methyl groups .
- Solubility: Quinoline derivatives often exhibit lower aqueous solubility than phenethyl or pyrimidine analogs due to increased hydrophobicity. Methoxy or ethoxy groups (as in Rip-B or ) improve polarity .
Analytical and Computational Tools
Crystallographic software like SHELX () and ORTEP-3 () are critical for determining the target compound’s structure. For instance, SHELXL refines small-molecule structures, while WinGX () aids in crystallographic data interpretation. These tools ensure accurate stereochemical assignments, particularly for the quinoline core’s methyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
